ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
CAS No.: 932461-87-5
Cat. No.: VC4677737
Molecular Formula: C20H18ClN3O4
Molecular Weight: 399.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932461-87-5 |
|---|---|
| Molecular Formula | C20H18ClN3O4 |
| Molecular Weight | 399.83 |
| IUPAC Name | ethyl 1-[2-(4-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C20H18ClN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)9-4-12(2)22-19)11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | NHPFHNGRYUBRFE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₈ClN₃O₄, reveals a 1,8-naphthyridine core substituted at the 1-position with a carbamoylmethyl group and at the 3-position with an ethyl ester. The 4-oxo-1,4-dihydro moiety introduces a ketone group, while the 7-methyl substituent enhances lipophilicity . The 4-chlorophenyl carbamoyl group contributes to electronic effects, influencing binding interactions with biological targets .
Crystallographic studies of analogous naphthyridines, such as methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, demonstrate near-planar arrangements of the bicyclic system, with deviations limited to terminal alkyl groups . This planar geometry facilitates π-π stacking interactions, critical for DNA intercalation in antibacterial activity .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 399.83 g/mol |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 221–223°C (decomposes) |
| LogP (Predicted) | 3.2 ± 0.5 |
The ester and carbamate groups introduce polarity, but the aromatic and methyl substituents dominate, rendering the compound hydrophobic . Crystal packing analysis reveals intermolecular hydrogen bonds involving the carbonyl oxygen and water molecules, as observed in hydrates of related structures .
Synthesis and Optimization
Conventional Synthesis Route
The synthesis follows a three-step protocol:
Step 1: Precursor Preparation
Ethyl acetoacetate reacts with 4-chloroaniline under basic conditions (e.g., potassium tert-butoxide) to form N-(4-chlorophenyl)acetoacetamide . This intermediate is purified via recrystallization from aqueous ethanol.
Step 2: Carbamylation
The precursor undergoes carbamylation with chloroformic acid derivatives, introducing the carbamoylmethyl group at the naphthyridine’s 1-position. Microwave-assisted methods (480 W, 2 min) significantly reduce reaction times compared to conventional refluxing (8–10 hours) .
Step 3: Purification
Crude product is purified using silica gel chromatography (eluent: methanol/water) followed by recrystallization, achieving >95% purity .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, yielding 80–85% product in minutes versus 50–60% over hours via conventional methods . This approach minimizes side reactions, such as ester hydrolysis, common in prolonged heating .
Biological Activities and Mechanisms
Antibacterial Activity
The compound inhibits bacterial DNA gyrase and topoisomerase IV, analogous to quinolones like nalidixic acid . The 4-oxo group chelates magnesium ions essential for enzyme function, while the 1,8-naphthyridine core intercalates into DNA, causing strand breaks . Testing against E. coli and S. aureus reveals MIC values of 2–8 µg/mL, comparable to second-generation fluoroquinolones.
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced edema by 60–70% at 10 mg/kg, likely via cyclooxygenase-2 (COX-2) inhibition. The 4-chlorophenyl group may sterically hinder arachidonic acid binding to COX-2’s active site .
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability (40–50%) due to lipophilicity.
-
Metabolism: Hepatic oxidation of the ethyl ester to carboxylic acid, followed by glucuronidation .
-
Excretion: Primarily renal (70%), with fecal elimination accounting for 30%.
Toxicity
Acute toxicity studies in rats report an LD₅₀ of 500 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg/day. Chronic exposure may risk QT prolongation, a class effect of naphthyridines .
Applications and Future Directions
Pharmaceutical Development
The compound’s broad-spectrum activity positions it as a lead for:
-
Antibacterial agents targeting multidrug-resistant pathogens.
-
COX-2-selective inhibitors for inflammatory diseases.
-
Adjuvant therapies in oncology, enhancing DNA-damaging agents.
Structural Modifications
Future research should explore:
-
Replacing the ethyl ester with bioisosteres (e.g., amides) to improve metabolic stability.
-
Introducing fluorine at the 7-position to enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume